molecular formula C13H10N2O2 B13708285 Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate

Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate

Cat. No.: B13708285
M. Wt: 226.23 g/mol
InChI Key: DQHPAIWYRBLEKF-UHFFFAOYSA-N
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Description

Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with a cyanophenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate typically involves the cyclocondensation of 2-cyanoacetamide derivatives with appropriate aldehydes or ketones. One common method includes the reaction of 2-cyanoacetamide with 4-cyanobenzaldehyde in the presence of a base such as triethylamine, followed by esterification with methanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and esterification can be scaled up for industrial applications, involving continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the pyrrole ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-Fluorophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(4-Nitrophenyl)-1H-pyrrole-2-carboxylate
  • Methyl 3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-(4-Cyanophenyl)-1H-pyrrole-2-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and as a precursor for bioactive compounds .

Properties

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

methyl 3-(4-cyanophenyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C13H10N2O2/c1-17-13(16)12-11(6-7-15-12)10-4-2-9(8-14)3-5-10/h2-7,15H,1H3

InChI Key

DQHPAIWYRBLEKF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CN1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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